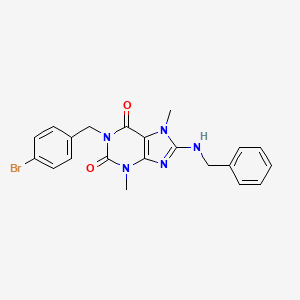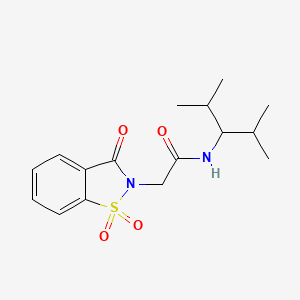
8-(benzylamino)-1-(4-bromobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a benzylamino group, a bromophenylmethyl group, and a tetrahydropurine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Formation of the Tetrahydropurine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring system.
Introduction of the Benzylamino Group: This is achieved through nucleophilic substitution reactions where a benzylamine is introduced to the purine core.
Attachment of the Bromophenylmethyl Group: This step involves the use of bromophenylmethyl halides in a substitution reaction to attach the bromophenylmethyl group to the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the bromophenylmethyl group, potentially leading to the removal of the bromine atom.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: Formation of benzylamine oxides.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of purine-related enzymes.
Receptor Binding: It may interact with specific biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: The compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Material Science: It can be used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group may facilitate binding to enzyme active sites, while the bromophenylmethyl group can enhance interactions with hydrophobic pockets in receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(BENZYLAMINO)-1-METHYL-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the bromophenylmethyl group.
8-(AMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the benzyl group.
Uniqueness
The presence of both the benzylamino and bromophenylmethyl groups in 8-(BENZYLAMINO)-1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical and biological properties, making it distinct from its analogs
Propriétés
Formule moléculaire |
C21H20BrN5O2 |
|---|---|
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
8-(benzylamino)-1-[(4-bromophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20BrN5O2/c1-25-17-18(24-20(25)23-12-14-6-4-3-5-7-14)26(2)21(29)27(19(17)28)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,24) |
Clé InChI |
HOVOSQGINWPYJW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-ethoxyphenyl)-N,3-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11576820.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11576832.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11576837.png)
![1-[N-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B11576838.png)
![N-(4-bromo-3-methylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11576839.png)
![2-[[13,13-dimethyl-6-(3-methylphenyl)-7-oxo-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B11576850.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11576865.png)
![3,4-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline](/img/structure/B11576881.png)
![1-Methyl-1-(2-{[2-(2-methylpropyl)cyclohexyl]oxy}-2-oxoethyl)piperidinium](/img/structure/B11576890.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11576895.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11576909.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11576912.png)
![[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone](/img/structure/B11576924.png)
